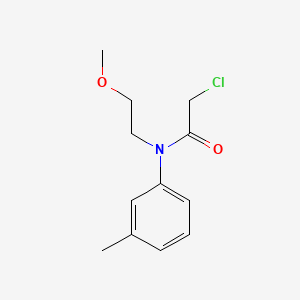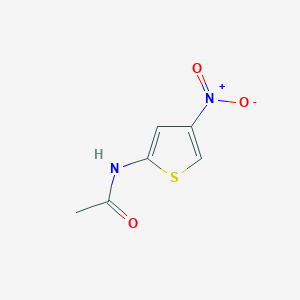
Acetamide,N-(4-nitro-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-nitro-2-thienyl): is a chemical compound characterized by its molecular structure, which includes an acetamide group attached to a 4-nitro-2-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-nitro-2-thienyl) typically involves the reaction of thiophene-2-carboxylic acid with nitric acid to introduce the nitro group at the 4-position. This is followed by the reaction with acetic anhydride to form the acetamide group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-nitro-2-thienyl) may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-nitro-2-thienyl): can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the thienyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: : Nitrate derivatives of the compound.
Reduction: : Amine derivatives of the compound.
Substitution: : Various substituted thienyl derivatives.
Scientific Research Applications
Acetamide, N-(4-nitro-2-thienyl): has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-(4-nitro-2-thienyl) exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl ring can participate in π-π interactions with other aromatic compounds, influencing biological processes.
Comparison with Similar Compounds
Acetamide, N-(4-nitro-2-thienyl): can be compared with other similar compounds such as Acetamide, N-(4-methoxy-2-nitrophenyl) and Acetamide, N-(2-hydroxyphenyl) . These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the nitro group in Acetamide, N-(4-nitro-2-thienyl)
List of Similar Compounds
Acetamide, N-(4-methoxy-2-nitrophenyl)
Acetamide, N-(2-hydroxyphenyl)
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
N-(4-nitrothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3S/c1-4(9)7-6-2-5(3-12-6)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
AAKCIHZTKWTFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)
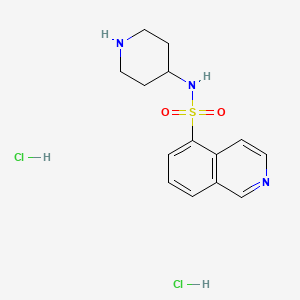
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
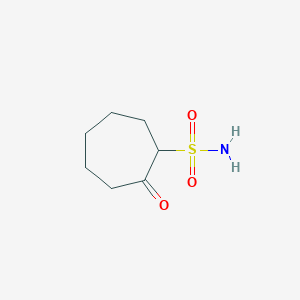
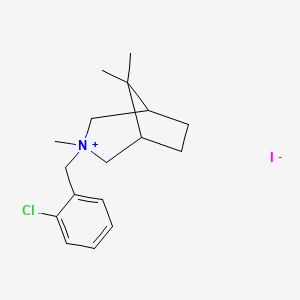
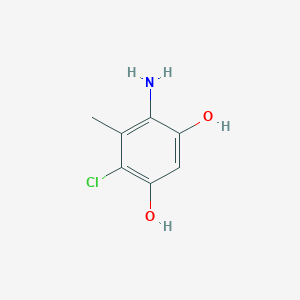

![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)



